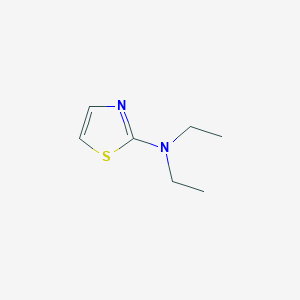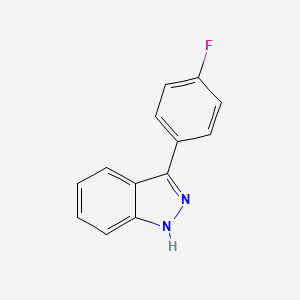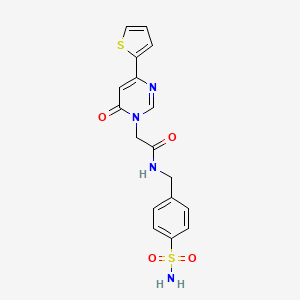
4,5-dimethoxy-2-(1H-pyrazol-5-ylmethyl)isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dimethoxy-2-(1H-pyrazol-5-ylmethyl)isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications, including their presence in various natural products and synthetic drugs .
Méthodes De Préparation
The synthesis of 4,5-dimethoxy-2-(1H-pyrazol-5-ylmethyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method to construct isoindole-1,3-dione cores is through the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives . This reaction involves the formation of multiple C–C and C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Analyse Des Réactions Chimiques
4,5-dimethoxy-2-(1H-pyrazol-5-ylmethyl)isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include imidazoles, tetraynes, and oxygen . The major products formed from these reactions are multifunctionalized isoindole-1,3-dione derivatives, which have complex and variable structures .
Applications De Recherche Scientifique
This compound has significant potential in scientific research due to its multifunctionalized structure. It is used in the synthesis of various biologically active compounds, including those with antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Additionally, it has applications in the development of new therapeutic agents and in chemical production .
Mécanisme D'action
The mechanism of action of 4,5-dimethoxy-2-(1H-pyrazol-5-ylmethyl)isoindole-1,3-dione involves its interaction with molecular targets and pathways in biological systems. The compound’s structure allows it to bind with high affinity to multiple receptors, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 4,5-dimethoxy-2-(1H-pyrazol-5-ylmethyl)isoindole-1,3-dione include other isoindole-1,3-dione derivatives, such as 4,5-dimethoxy-2,3-dihydro-1H-isoindole-1,3-dione . These compounds share similar structural motifs but differ in their specific substituents and functional groups, leading to variations in their biological activities and applications .
Propriétés
IUPAC Name |
4,5-dimethoxy-2-(1H-pyrazol-5-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-20-10-4-3-9-11(12(10)21-2)14(19)17(13(9)18)7-8-5-6-15-16-8/h3-6H,7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVMZPYBOXJYKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)CC3=CC=NN3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-2-(3-methoxybenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2400324.png)
![N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2400327.png)



![5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzamide](/img/structure/B2400335.png)

![(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B2400339.png)




